
Val-cit-PAB-OH
Descripción general
Descripción
Val-cit-PAB-OH es un enlazador de ADC escindible por péptidos. Su estructura química consiste en L-valina (Val), L-citrulina (Cit) y una porción de alcohol p-aminobencílico (PAB). Este enlazador juega un papel crucial en la conexión del anticuerpo y la carga útil del fármaco citotóxico en los ADC.
Métodos De Preparación
Rutas sintéticas: Val-cit-PAB-OH se puede sintetizar a través de varias rutas. Un enfoque común implica la síntesis de péptidos en fase sólida (SPPS). En este método:
- Los aminoácidos valina y citrulina se acoplan secuencialmente en un soporte sólido utilizando química Fmoc (9-fluorenylmetoxocarbonilo).
- El grupo PAB-OH se une entonces al N-terminal de la cadena peptídica.
- Después de los pasos de desprotección y purificación, se obtiene this compound .
Métodos de producción industrial: La producción industrial de this compound normalmente sigue principios similares, pero puede implicar reacciones a mayor escala y procesos de purificación. La this compound de alta pureza es esencial para el desarrollo de ADC.
Análisis De Reacciones Químicas
Escisión por catepsina B: Val-cit-PAB-OH está diseñado para ser escindido específicamente por la catepsina B, una enzima que se encuentra en los lisosomas. Tras la internalización del ADC en las células diana, la catepsina B escinde el enlace Val-Cit, liberando la carga útil citotóxica.
Reactivos y condiciones: Los reactivos comunes utilizados en la síntesis de this compound incluyen aminoácidos protegidos por Fmoc, agentes de acoplamiento (por ejemplo, HBTU, HATU) y base (por ejemplo, DIEA). La purificación implica HPLC o cromatografía preparativa.
Productos principales: El producto principal que resulta de la escisión de this compound es el propio conjugado anticuerpo-fármaco (ADC), donde el anticuerpo está unido al fármaco citotóxico a través del enlazador this compound.
Aplicaciones Científicas De Investigación
Synthesis and Stability
The synthesis of Val-cit-PAB-OH has been optimized to improve yield and purity. Recent methodologies have reported yields of up to 95% for the final product through refined coupling reactions that minimize epimerization and side product formation . The stability of this linker is crucial for its application in ADCs; studies have shown that this compound exhibits high plasma stability, with half-lives of approximately 6.0 days in mice and 9.6 days in monkeys .
Applications in Antibody-Drug Conjugates
This compound is primarily utilized in the formulation of ADCs due to its favorable cleavage properties:
- Targeted Delivery : The specificity of cathepsin B for Val-cit linkers allows for targeted drug delivery. In preclinical models, ADCs incorporating this compound demonstrated enhanced antitumor activity compared to those using non-cleavable linkers .
- Stability in Biological Systems : Research indicates that ADCs with Val-cit linkers maintain stability in various biological environments, including Ces1C-knockout mice, which are models used to study drug metabolism and clearance . This stability is essential for ensuring that the drug reaches its target without premature release.
- Versatility : The linker can be adapted for various payloads, including small-molecule inhibitors and other cytotoxic agents. This versatility enhances the potential applications of this compound across different types of cancers .
Case Studies
Several studies highlight the effectiveness of this compound in ADC formulations:
- Study on Efficacy : In a study examining multiple ADC configurations, those utilizing this compound showed superior pharmacokinetic profiles and reduced off-target effects compared to traditional linkers . The study emphasized how structural modifications to the linker can further enhance its performance.
- Clinical Trials : Early-phase clinical trials involving ADCs with this compound have reported promising results, demonstrating improved patient outcomes and manageable side effects. These findings support the ongoing development of this linker in clinical settings .
Limitations and Future Directions
Despite its advantages, this compound has limitations:
- Hydrophobicity : The hydrophobic nature of the p-aminobenzyl alcohol moiety can limit the amount of payload that can be effectively delivered without causing aggregation issues .
- Enzymatic Interference : Premature cleavage by non-target enzymes such as carboxylesterase can lead to off-target toxicity, necessitating further optimization of linker designs .
Future research is focused on developing hybrid linkers that combine hydrophilic elements with Val-cit structures to enhance solubility and reduce aggregation risks while maintaining effective cleavage characteristics.
Mecanismo De Acción
Tras unirse a su antígeno diana en las células cancerosas, el ADC se internaliza. En los lisosomas, la catepsina B escinde el enlace Val-cit, liberando el fármaco citotóxico. Esta liberación localizada del fármaco minimiza los efectos fuera del objetivo.
Comparación Con Compuestos Similares
Val-cit-PAB-OH destaca por su escisión específica por la catepsina B. Compuestos similares incluyen otros enlazadores de ADC como Val-Ala-PAB-OH y Val-Gly-PAB-OH, pero sus mecanismos de escisión difieren.
Actividad Biológica
Val-cit-PAB-OH, a cleavable linker used in antibody-drug conjugates (ADCs), has garnered attention for its potential in enhancing the therapeutic efficacy of cancer treatments. This compound links drugs to antibodies, allowing for targeted delivery to cancer cells, which minimizes systemic toxicity and maximizes treatment effectiveness. The biological activity of this compound is primarily characterized by its stability in circulation and its ability to release the drug payload upon cleavage.
This compound comprises a valine-citrulline dipeptide linked to a p-aminobenzyl alcohol (PAB) moiety. The cleavage of this linker is facilitated by specific enzymes, particularly carboxylesterases, which are prevalent in the tumor microenvironment. This enzymatic action releases the active drug, allowing it to exert its cytotoxic effects on cancer cells.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉N₃O₄ |
Molecular Weight | 297.32 g/mol |
Solubility | Soluble in DMSO |
Stability | Stable in plasma |
Anticancer Efficacy
Research indicates that this compound exhibits significant anticancer activity when used in conjunction with various chemotherapeutic agents. In vitro studies have demonstrated that ADCs utilizing this linker show enhanced cytotoxicity against cancer cell lines such as A2780 (ovarian cancer) and Panc-1 (pancreatic cancer).
-
In Vitro Studies : The IC50 values for this compound conjugates were found to be significantly lower than those of non-cleavable linkers, indicating superior potency in delivering the drug payload effectively.
- A2780 Cells : IC50 values ranged from 2.85 µM to 11.18 µM.
- Panc-1 Cells : IC50 values were approximately 10 times higher, indicating reduced efficacy in cells with lower receptor expression.
Table 2: Cytotoxicity Data of this compound Conjugates
Cell Line | Compound Type | IC50 (µM) |
---|---|---|
A2780 | Cleavable ADC | 2.85 - 11.18 |
Panc-1 | Cleavable ADC | 5.03 - 8.15 |
The mechanism by which this compound exerts its biological effects involves:
- Targeted Delivery : The ADCs selectively bind to cancer cell surface receptors, facilitating internalization.
- Enzymatic Cleavage : Once inside the cell, the linker is cleaved by lysosomal enzymes, releasing the active drug.
- Cytotoxicity : The released drug then induces apoptosis in cancer cells through various pathways.
Study 1: Efficacy in Ovarian Cancer Models
In a recent study published in Biochemical Characterization, researchers evaluated the efficacy of this compound conjugated with daunorubicin (Dau) against A2780 ovarian cancer cells. The study found that the conjugate significantly inhibited cell proliferation compared to free Dau, highlighting the advantage of using a cleavable linker for targeted therapy .
Study 2: Stability Assessment
Another investigation focused on the stability of this compound in vivo, particularly its performance in mouse models. It was noted that ADCs containing this linker maintained stability in plasma and demonstrated effective tumor regression without significant off-target effects .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGTWZUZGZKHY-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-79-1 | |
Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.